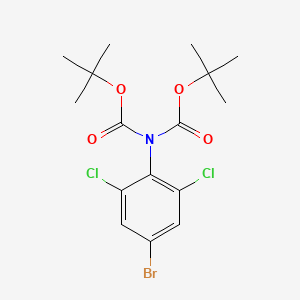
N-bis-Boc-4-bromo-2,6-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bis-Boc-4-bromo-2,6-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively. The compound is often used in organic synthesis and various chemical reactions due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-bis-Boc-4-bromo-2,6-dichloroaniline typically involves the protection of the amine group followed by halogenation. One common method is to start with 2,6-dichloroaniline, which is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position . The amine group is then protected using di-tert-butyl dicarbonate (Boc2O) to form the N-bis-Boc derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
N-bis-Boc-4-bromo-2,6-dichloroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
N-bis-Boc-4-bromo-2,6-dichloroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-bis-Boc-4-bromo-2,6-dichloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of N-bis-Boc-4-bromo-2,6-dichloroaniline.
4-Bromo-2,6-dimethylaniline: Another brominated aniline derivative with different substitution patterns.
4-Amino-2,6-dichloropyridine: A similar compound with a pyridine ring instead of a benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the Boc-protected amine group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
特性
分子式 |
C16H20BrCl2NO4 |
|---|---|
分子量 |
441.1 g/mol |
IUPAC名 |
tert-butyl N-(4-bromo-2,6-dichlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H20BrCl2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3 |
InChIキー |
XNZCKDKGTZSHGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Cl)Br)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


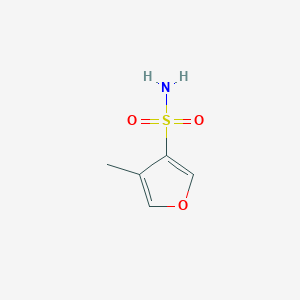
![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
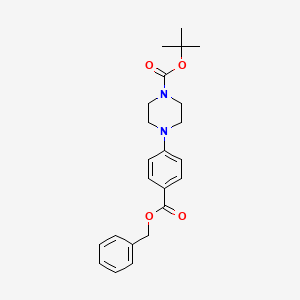

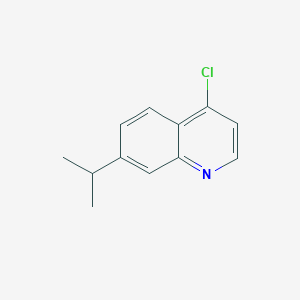
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
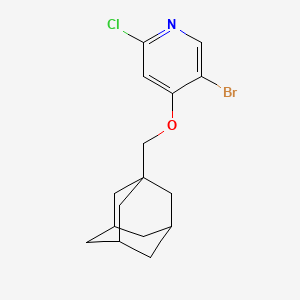


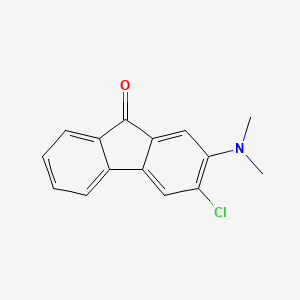
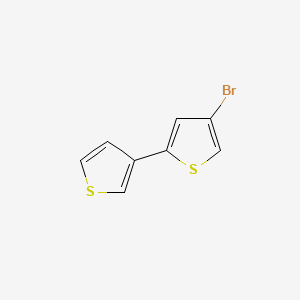
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)

